Merafloxacin

Vue d'ensemble

Description

La mérafloxacine est un composé antibactérien de la famille des fluoroquinolones connu pour sa capacité à inhiber la formation de pseudonoeuds nécessaire au décalage du cadre de lecture dans le génome du SRAS-CoV-2 . Ce composé s’est révélé prometteur comme candidat médicament pour traiter les infections causées par le SRAS-CoV-2 .

Applications De Recherche Scientifique

Merafloxacin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying fluoroquinolone synthesis and reactivity.

Biology: Investigated for its effects on bacterial DNA replication and protein synthesis.

Medicine: Explored as a potential treatment for bacterial infections, including those caused by SARS-CoV-2.

Mécanisme D'action

La mérafloxacine exerce ses effets antibactériens en inhibant la formation de pseudonoeuds nécessaire au décalage du cadre de lecture dans le génome du SRAS-CoV-2. Cette inhibition empêche la traduction correcte des protéines virales, empêchant ainsi la réplication virale . Le composé cible le mécanisme de décalage du cadre de lecture ribosomique, ce qui en fait un candidat prometteur pour la thérapie antivirale .

Composés similaires :

Ciprofloxacine : Un autre antibactérien de la famille des fluoroquinolones avec un mécanisme d’action similaire mais un spectre d’activité différent.

Lévofloxacine : Connu pour ses propriétés antibactériennes à large spectre et utilisé dans divers contextes cliniques.

Moxifloxacine : Une fluoroquinolone avec une activité accrue contre les bactéries à Gram positif.

Unicité de la mérafloxacine : La mérafloxacine est unique en raison de son inhibition spécifique de la formation de pseudonoeuds dans le génome du SRAS-CoV-2, ce qui en fait un candidat potentiel pour le traitement de la COVID-19 . Sa capacité à cibler le décalage du cadre de lecture ribosomique la distingue des autres fluoroquinolones .

Analyse Biochimique

Biochemical Properties

Merafloxacin interacts with various enzymes and proteins in biochemical reactions. It specifically inhibits the pseudoknot formation, a critical process in the SARS-CoV-2 genome . This interaction with the pseudoknot formation process is a key aspect of this compound’s biochemical properties .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It impedes SARS-CoV-2 replication in Vero E6 cells , indicating its influence on cell function and its potential impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through specific binding interactions with biomolecules. It inhibits the pseudoknot formation, a necessary process for the frameshift in the SARS-CoV-2 genome . This inhibition is robust to mutations within the pseudoknot region and is similarly effective on other betacoronaviruses .

Dosage Effects in Animal Models

Information on the effects of this compound at different dosages in animal models is currently limited. The use of animal models in biomedical research, including the study of dosage effects, is a common practice .

Metabolic Pathways

As a fluoroquinolone antibacterial, it is likely to interact with various enzymes or cofactors in these pathways .

Transport and Distribution

Given its molecular properties and its role as a fluoroquinolone antibacterial, it is likely to interact with various transporters or binding proteins .

Subcellular Localization

Given its role in inhibiting the pseudoknot formation, a process critical to the SARS-CoV-2 genome, it is likely to have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La mérafloxacine est synthétisée par un processus en plusieurs étapes impliquant la formation d’une structure de base quinolonique. La synthèse commence généralement par la préparation de l’acide 1-éthyl-6,8-difluoro-4-oxoquinoléine-3-carboxylique, qui est ensuite soumis à diverses réactions chimiques pour introduire les groupes pyrrolidinyle et éthylaminométhyle .

Méthodes de production industrielle : La production industrielle de la mérafloxacine implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté optimale. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour maintenir la constance et l’efficacité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La mérafloxacine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans la mérafloxacine.

Substitution : Les réactions de substitution sont utilisées pour introduire différents substituants dans le noyau quinolonique.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogénoalcanes et les amines.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la mérafloxacine avec des propriétés antibactériennes modifiées .

4. Applications de la recherche scientifique

La mérafloxacine a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des fluoroquinolones.

Biologie : Investigated for its effects on bacterial DNA replication and protein synthesis.

Médecine : Exploré comme traitement potentiel des infections bactériennes, y compris celles causées par le SRAS-CoV-2.

Comparaison Avec Des Composés Similaires

Ciprofloxacin: Another fluoroquinolone antibacterial with a similar mechanism of action but different spectrum of activity.

Levofloxacin: Known for its broad-spectrum antibacterial properties and used in various clinical settings.

Moxifloxacin: A fluoroquinolone with enhanced activity against gram-positive bacteria.

Uniqueness of Merafloxacin: this compound is unique due to its specific inhibition of the pseudoknot formation in the SARS-CoV-2 genome, making it a potential candidate for treating COVID-19 . Its ability to target ribosomal frameshifting sets it apart from other fluoroquinolones .

Propriétés

IUPAC Name |

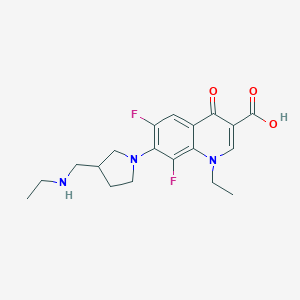

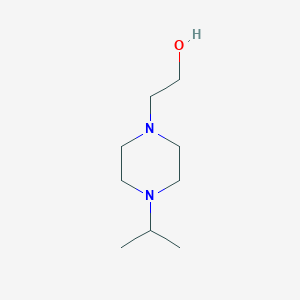

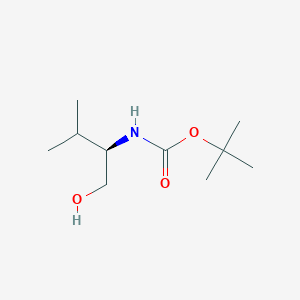

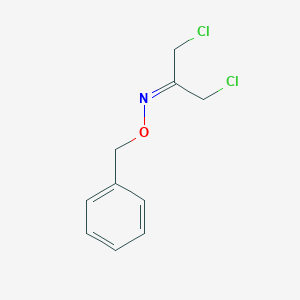

1-ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYYCLWCHFVRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869517 | |

| Record name | Merafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91188-00-0, 110013-21-3 | |

| Record name | Merafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91188-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI 934 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091188000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Merafloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110013213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Merafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MERAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6U51T1K77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)